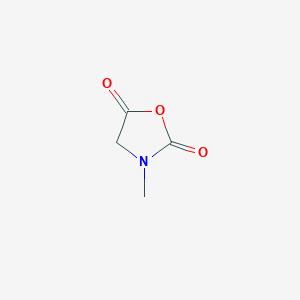
3-Bromo-2-hydroxypyridine
Vue d'ensemble
Description
3-Bromo-2-hydroxypyridine is a versatile chemical compound with a wide range of applications in various industries. It is a pyridine derivative, consisting of a pyridine ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 2-position. This compound is known for its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
3-Bromo-2-hydroxypyridine has a wide range of scientific research applications, including:
Pharmaceuticals: It is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anti-inflammatory drugs, and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides and fungicides.
Materials Science: It has been employed as a building block in the synthesis of various organic materials, such as polymeric materials and dendrimers.
Mécanisme D'action
Target of Action
3-Bromo-2-hydroxypyridine primarily targets bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression . Additionally, this compound has been used in the synthesis of a novel class of anti-inflammatory drugs that target the COX-2 enzyme , which is involved in inflammation and pain .
Mode of Action
The interaction of this compound with its targets involves the molecule’s HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) . Lower values of the HOMO–LUMO energy gap were observed for the this compound molecule, which characterizes the chemical reactivity and kinetic stability of the molecule . This property is crucial for the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Given its role as a bromodomain inhibitor , it can be inferred that it may affect pathways related to gene expression and cellular proliferation
Pharmacokinetics
The compound is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a bromodomain inhibitor . By inhibiting bromodomains, it can potentially alter gene expression patterns, leading to changes at the cellular level.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability . .
Analyse Biochimique
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Méthodes De Préparation
3-Bromo-2-hydroxypyridine can be synthesized through several methods:
Bromination of 2-hydroxypyridine: This method involves the reaction of 2-hydroxypyridine with bromine in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Oxidation of 3-bromo-2-pyridinol: This method involves the oxidation of 3-bromo-2-pyridinol to form this compound.
Cyclization of 3-bromo-2-pyridone: This method involves the cyclization of 3-bromo-2-pyridone to form this compound.
Analyse Des Réactions Chimiques
3-Bromo-2-hydroxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Comparaison Avec Des Composés Similaires
3-Bromo-2-hydroxypyridine can be compared with other similar compounds, such as:
2-Hydroxypyridine: This compound lacks the bromine atom at the 3-position, making it less reactive in certain substitution reactions.
3-Bromo-5-hydroxypyridine: This compound has the hydroxyl group at the 5-position instead of the 2-position, which can affect its reactivity and applications.
4-Bromo-3-hydroxypyridine: This compound has the bromine atom at the 4-position instead of the 3-position, which can also affect its reactivity and applications.
Propriétés
IUPAC Name |
3-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGVOUXNSWQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355959 | |
| Record name | 3-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-43-8 | |
| Record name | 3-Bromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-2-hydroxypyridine interact with bromodomains, and what are the potential downstream effects of this interaction?
A1: The research primarily focused on computational predictions of this compound's binding affinity to bromodomains using molecular docking studies []. The study identified potential hydrogen bond interactions and calculated minimum binding energies with targeted bromodomains such as BRD2 (PDB ID: 5IBN, 3U5K, 6CD5) []. While this suggests a possible interaction mechanism, further experimental validation is needed to confirm these predictions and investigate downstream effects. Determining the specific amino acid residues involved in binding and the impact of this compound on bromodomain-mediated protein-protein interactions would be crucial next steps.
Q2: What computational chemistry methods were employed to study this compound in this research?
A2: The study utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structure of this compound []. They further used Time-Dependent DFT (TD-DFT) to simulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), frontier orbital gap, and UV-Visible spectrum in gas phase and various solvents []. Additionally, the researchers employed the Atoms in Molecules (AIM) approach to analyze intermolecular interactions and Reduced Density Gradient (RDG) analysis to characterize non-covalent interactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















